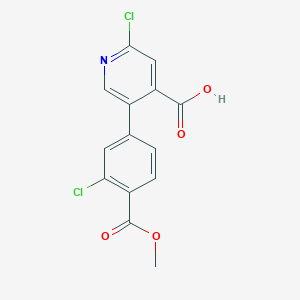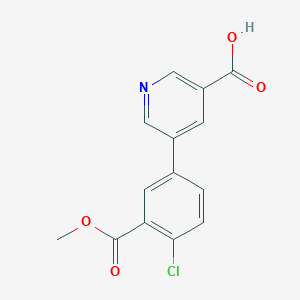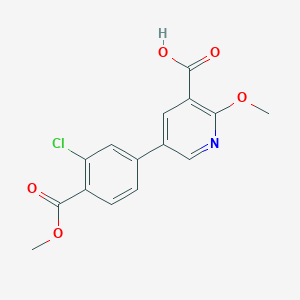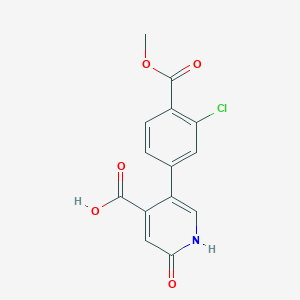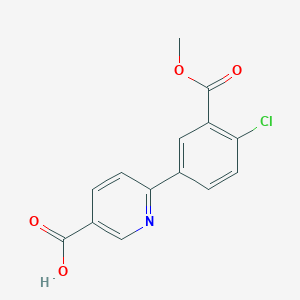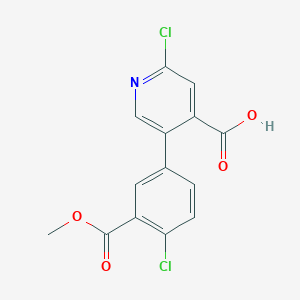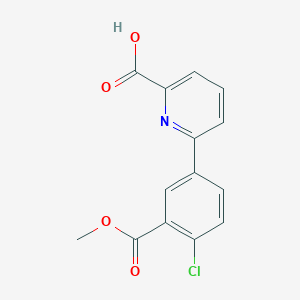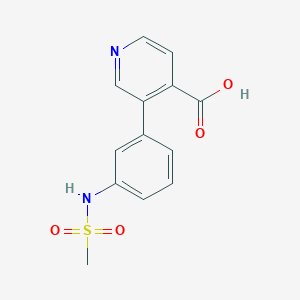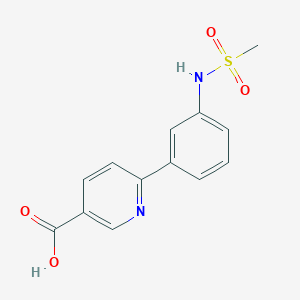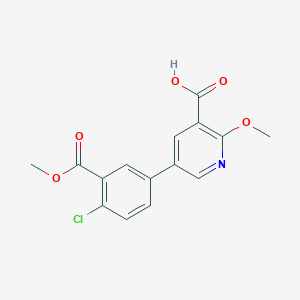
5-(4-Chloro-3-methoxycarbonylphenyl)-2-methoxynicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Chloro-3-methoxycarbonylphenyl)-2-methoxynicotinic acid, also known as 5-Cl-MNA, is a novel compound used for a variety of scientific research applications. It is a member of the family of compounds known as nicotinic acid derivatives, which are used in a variety of biochemical and physiological research applications. This compound has been studied for its potential to act as a pro-drug for the treatment of various diseases, such as cancer and neurological disorders. In addition, it has been studied for its ability to modulate the activity of various proteins, enzymes, and signaling pathways.
科学的研究の応用
5-(4-Chloro-3-methoxycarbonylphenyl)-2-methoxynicotinic acid, 95% has been studied for its potential to act as a pro-drug for the treatment of various diseases, such as cancer and neurological disorders. In addition, it has been studied for its ability to modulate the activity of various proteins, enzymes, and signaling pathways. Research has also suggested that 5-(4-Chloro-3-methoxycarbonylphenyl)-2-methoxynicotinic acid, 95% may have potential applications in the field of drug delivery, as it can be used to target specific cells or tissues.
作用機序
5-(4-Chloro-3-methoxycarbonylphenyl)-2-methoxynicotinic acid, 95% is believed to act as a pro-drug by being metabolized into an active form, which then binds to a target molecule. This binding triggers a cascade of biochemical and physiological reactions that lead to the desired effect. The exact mechanism of action is not yet fully understood, but research suggests that 5-(4-Chloro-3-methoxycarbonylphenyl)-2-methoxynicotinic acid, 95% is able to interact with various proteins, enzymes, and signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Chloro-3-methoxycarbonylphenyl)-2-methoxynicotinic acid, 95% are not yet fully understood. However, research suggests that it may have potential applications in the treatment of various diseases, such as cancer and neurological disorders. In addition, it has been studied for its ability to modulate the activity of various proteins, enzymes, and signaling pathways.
実験室実験の利点と制限
The advantages of using 5-(4-Chloro-3-methoxycarbonylphenyl)-2-methoxynicotinic acid, 95% in laboratory experiments include its relatively low cost, its ease of synthesis, and its ability to target specific cells or tissues. The main limitation of using 5-(4-Chloro-3-methoxycarbonylphenyl)-2-methoxynicotinic acid, 95% in laboratory experiments is that the exact mechanism of action is not yet fully understood.
将来の方向性
The potential applications of 5-(4-Chloro-3-methoxycarbonylphenyl)-2-methoxynicotinic acid, 95% are still being explored, and there are many possible future directions for research. These include further investigation into its mechanism of action, its potential applications in the treatment of various diseases, and its ability to modulate the activity of various proteins, enzymes, and signaling pathways. In addition, further research could be conducted to explore the potential of 5-(4-Chloro-3-methoxycarbonylphenyl)-2-methoxynicotinic acid, 95% as a drug delivery agent. Finally, further studies could be conducted to explore the potential of 5-(4-Chloro-3-methoxycarbonylphenyl)-2-methoxynicotinic acid, 95% as an inhibitor of various enzymes, proteins, and signaling pathways.
合成法
5-(4-Chloro-3-methoxycarbonylphenyl)-2-methoxynicotinic acid, 95% is synthesized through a multi-step process that begins with the reaction of 4-chloro-3-methoxycarbonylphenylacetic acid with 2-methoxynicotinonitrile. This reaction is followed by a series of deprotections and condensations that result in the formation of 5-(4-Chloro-3-methoxycarbonylphenyl)-2-methoxynicotinic acid, 95%. This process is relatively straightforward and can be completed in a laboratory setting.
特性
IUPAC Name |
5-(4-chloro-3-methoxycarbonylphenyl)-2-methoxypyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO5/c1-21-13-11(14(18)19)6-9(7-17-13)8-3-4-12(16)10(5-8)15(20)22-2/h3-7H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWAICCWXQRWOOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C2=CC(=C(C=C2)Cl)C(=O)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70688354 |
Source


|
| Record name | 5-[4-Chloro-3-(methoxycarbonyl)phenyl]-2-methoxypyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70688354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261938-36-6 |
Source


|
| Record name | 5-[4-Chloro-3-(methoxycarbonyl)phenyl]-2-methoxypyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70688354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


